METHYL3-MERCAPTOBUTANOATE
Description
Overview of Research Significance within Organosulfur Chemistry
Within the broader field of organosulfur chemistry, the significance of methyl 3-mercaptobutanoate lies in its role as a representative thiol and its utility in synthetic chemistry. Organosulfur compounds are integral to chemical and medicinal science, playing a substantial role in organic synthesis. jmchemsci.com The carbon-sulfur bond is a key feature in a wide array of molecules with significant biological and material properties. jmchemsci.comresearchgate.net
Research has focused on the reactivity of the thiol group in molecules like methyl 3-mercaptobutanoate. For instance, its parent compound, 3-mercaptobutanoic acid, has been synthesized and used to create multifunctional secondary thiol hardeners for thiol-epoxy curing systems. researchgate.net This research highlights the application of mercaptobutanoates in polymer chemistry and materials science, where the thiol group participates in "click chemistry" reactions—highly efficient and specific reactions that are valuable in creating new polymers. researchgate.net Furthermore, derivatives of methyl 3-mercaptobutanoate have been utilized in the controlled total synthesis of complex molecules like glycopeptides, demonstrating its value as a building block in advanced organic synthesis. nih.gov
Academic Context and Interdisciplinary Relevance
The study of methyl 3-mercaptobutanoate extends across several scientific disciplines, underscoring its interdisciplinary relevance.
Food Chemistry and Biotechnology: Primarily, it is recognized as a flavoring agent in the food industry. nih.govontosight.ai Its presence and the chemical reactions that form it and similar sulfur compounds are of significant interest in understanding the flavor profiles of foods and beverages. In biotechnology, research has explored the biosynthesis of sulfur-containing polymers, such as polyhydroxyalkanoates incorporating 3-mercaptobutyrate, in bacteria like Ralstonia eutropha, indicating its relevance in the development of novel biomaterials. scispace.com
Medicinal and Pharmaceutical Chemistry: While not a therapeutic agent itself, its structural motifs are relevant. The synthesis of new monocyclic β-lactams, a class of antibiotics, has been achieved using methyl 3-mercaptobutanoate as a starting material, showcasing its application in the development of new pharmaceutical compounds. koreascience.kr The broader class of organosulfur compounds is prevalent in a wide range of biologically active and pharmaceutical molecules. jmchemsci.com
Forensic and Environmental Science: Research into the volatile organic compounds released during decomposition has identified methyl 3-mercaptobutanoate and related sulfur compounds. researchgate.net This has potential applications in forensic science for the identification of human remains, distinguishing them from other animal remains based on specific chemical markers. researchgate.net
Historical Perspectives on its Discovery and Early Research Applications
While a specific date for the initial discovery and synthesis of methyl 3-mercaptobutanoate is not prominently documented in historical chemical literature, its study is rooted in the long-standing interest in organosulfur compounds. The investigation of sulfur-containing molecules gained momentum in the mid-20th century, particularly with research into their metabolic pathways and biological significance. ethernet.edu.et
Early research applications were likely driven by its potent aroma, leading to its characterization and eventual use as a flavor component. A significant milestone in its formal recognition was its evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 2007, which assessed its use as a flavouring agent. nih.govthegoodscentscompany.com
The synthetic routes to produce methyl 3-mercaptobutanoate and its parent acid are based on established principles of organosulfur chemistry. For example, the synthesis of 3-mercaptobutanoic acid has been described via a Michael addition pathway using an isothiouronium salt intermediate. researchgate.net This method is a versatile and less odorous process derived from classic techniques for thiol synthesis, which often involved the reaction of an alkyl halide with thiourea (B124793). researchgate.net Such synthetic studies, while not "early" in the grand scheme of chemical history, represent the foundational research that enables the compound's use in more complex, modern applications.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(8)3-5(6)7-2/h4,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDKXXOGPCSBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968887 | |
| Record name | Methyl 3-sulfanylbutanoate | |
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Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Pungent, onion-like aroma | |
| Record name | Methyl 3-mercaptobutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1662/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble, Soluble (in ethanol) | |
| Record name | Methyl 3-mercaptobutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1662/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.053-1.057 | |
| Record name | Methyl 3-mercaptobutanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1662/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
54051-19-3 | |
| Record name | Butanoic acid, 3-mercapto-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54051-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 3-mercaptobutanoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-sulfanylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-MERCAPTO-BUTANOIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 3-MERCAPTOBUTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID1LZZ5ZR | |
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| Record name | Methyl 3-mercaptobutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthetic Methodologies and Chemical Transformations of Methyl 3 Mercaptobutanoate
Established Chemical Synthesis Routes
The synthesis of methyl 3-mercaptobutanoate can be achieved through several established chemical routes. These methods primarily involve the formation of the ester group and the introduction of the thiol functionality.
Esterification Reactions for Thiol Ester Formation
One of the fundamental approaches to synthesizing methyl 3-mercaptobutanoate is through the esterification of 3-mercaptopropionic acid with methanol (B129727). This reaction is typically catalyzed by an acid.
In a common laboratory-scale synthesis, 3-mercaptopropionic acid and methanol are reacted in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the methyl ester and water. To drive the equilibrium towards the product side, the water formed during the reaction is often removed using a Dean-Stark apparatus.
Recent advancements have focused on improving the efficiency and environmental friendliness of this process. For instance, the use of solid acid catalysts, such as ZSM-5 molecular sieves, cation exchange resins, and solid superacids, has been explored to simplify catalyst separation and reduce corrosive waste. google.com Reactive distillation technology, which combines the chemical reaction and separation of products in a single unit, has also been employed to enhance reaction efficiency by continuously removing water and the desired product from the reaction mixture. google.com
| Reactants | Catalyst | Key Features |
| 3-Mercaptopropionic acid, Methanol | Sulfuric acid, p-Toluenesulfonic acid | Traditional acid catalysis, often requires water removal. |
| 3-Mercaptopropionic acid, Methanol | Solid acid catalysts (e.g., ZSM-5, ion exchange resins) | Heterogeneous catalysis, easier catalyst recovery. google.com |
| 3-Mercaptopropionic acid, Methanol | None (under reactive distillation) | Integrated reaction and separation, improved efficiency. google.com |
Thiolation Strategies for Introducing the Mercapto Group
Another key strategy for the synthesis of methyl 3-mercaptobutanoate involves the introduction of the mercapto (-SH) group onto a precursor molecule that already contains the methyl ester functionality. A common precursor for this approach is methyl crotonate, an α,β-unsaturated ester.
The conjugate addition of a thiol-containing nucleophile to the double bond of methyl crotonate is a primary method for introducing the mercapto group. This Michael addition reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The thiolate then attacks the β-carbon of the methyl crotonate, leading to the formation of the desired 3-mercaptoester.
The choice of the thiolating agent and reaction conditions can influence the yield and purity of the product. Hydrogen sulfide (B99878) (H₂S) can be used as the thiol source, often in the presence of a basic catalyst. google.com Alternatively, other sulfur-containing nucleophiles can be employed, followed by a subsequent step to unmask the free thiol group.
| Precursor | Thiolating Agent | Catalyst/Conditions |
| Methyl crotonate | Hydrogen sulfide (H₂S) | Basic catalyst. google.com |
| Methyl crotonate | Thioacetic acid | Base-catalyzed addition, followed by hydrolysis. |
Exploration of Novel Catalytic Approaches in Methyl 3-Mercaptobutanoate Synthesis
Research into the synthesis of methyl 3-mercaptobutanoate and related mercaptoesters continues to explore novel catalytic systems to improve efficiency, selectivity, and sustainability. These approaches often focus on the development of catalysts that can facilitate the key bond-forming reactions under milder conditions and with greater control.
For the esterification of 3-mercaptopropionic acid, ionic liquids have been investigated as alternative catalysts to traditional strong acids. google.com Ionic liquids, such as pyridinium (B92312) hydrogen sulfate (B86663) and imidazolium (B1220033) hydrogen sulfate, can offer advantages like lower corrosivity (B1173158) and potential for recyclability. google.com
In the context of thiolation via conjugate addition, the development of more sophisticated catalysts aims to control the stereochemistry of the reaction, as will be discussed in the following section on enantioselective synthesis. Furthermore, the use of solid-supported catalysts, such as basic guanidine (B92328) functional groups immobilized on a solid support, has been shown to be effective for the addition of H₂S to acrylic acid esters, offering a pathway to 3-mercaptopropionic acid esters with the benefit of easier catalyst removal. google.com
Enantioselective Synthesis and Chiral Resolution Studies
The synthesis of specific stereoisomers of methyl 3-mercaptobutanoate is of significant interest, particularly for applications where chirality plays a crucial role. This has led to the development of methods for enantioselective synthesis and the resolution of racemic mixtures.
Asymmetric Catalysis in Mercaptoester Synthesis
Asymmetric catalysis offers a powerful tool for the direct synthesis of enantiomerically enriched mercaptoesters. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
One of the most explored strategies is the enantioselective conjugate addition of a thiol to an α,β-unsaturated ester, such as methyl crotonate. Chiral organocatalysts, including those based on cinchona alkaloids and proline derivatives, have been successfully employed to catalyze this transformation with high enantioselectivity. youtube.comnih.gov These catalysts can activate the reactants through the formation of chiral intermediates, directing the nucleophilic attack of the thiol from a specific face of the double bond.
Phase-transfer catalysis has also emerged as a valuable technique for the asymmetric synthesis of mercaptoesters. nih.govnih.gov In this method, a chiral phase-transfer catalyst facilitates the reaction between a water-soluble nucleophile and an organic-soluble electrophile by transporting the nucleophile into the organic phase. This approach has been applied to the sulfa-Michael addition of thiols to α,β-unsaturated compounds, yielding chiral sulfur-containing products. nih.gov
| Catalytic System | Key Features |
| Chiral Organocatalysts (e.g., cinchona alkaloids, proline derivatives) | Directs the stereoselective addition of thiols to α,β-unsaturated esters. youtube.comnih.gov |
| Chiral Phase-Transfer Catalysts | Facilitates asymmetric sulfa-Michael additions. nih.govnih.gov |
Diastereoselective and Enantioselective Approaches
In addition to direct asymmetric catalysis, diastereoselective methods can be employed to control the stereochemistry of molecules with multiple stereocenters. While methyl 3-mercaptobutanoate itself has only one stereocenter, the principles of diastereoselective synthesis are relevant to the synthesis of more complex chiral molecules derived from it.
Diastereoselective synthesis often involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv After the desired stereocenter is created, the chiral auxiliary is removed.
Enantioselective approaches, as discussed previously, aim to create a single enantiomer directly. The choice between a diastereoselective and an enantioselective strategy depends on the specific target molecule and the availability of suitable chiral catalysts or auxiliaries.
Chiral Pool Strategies and Auxiliary-Assisted Synthesis
Chiral pool synthesis leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of methyl 3-mercaptobutanoate, derivatives of 3-hydroxybutanoic acid serve as excellent chiral precursors. For instance, (R)-methyl 3-hydroxybutanoate can be converted to the target compound through stereospecific manipulation of the hydroxyl group. This typically involves activation of the hydroxyl group, for example, by conversion to a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thioacetic acid with subsequent hydrolysis.
Another powerful approach for asymmetric synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. While specific examples for the direct synthesis of methyl 3-mercaptobutanoate using this method are not extensively documented in readily available literature, the general principles of auxiliary-controlled synthesis are well-established for structurally related β-functionalized esters. For example, Evans' oxazolidinone auxiliaries have been widely used for the stereoselective alkylation of enolates to introduce functionality at the α-position, and similar strategies could be adapted for functionalization at the β-position. The process would involve attaching a chiral auxiliary to an appropriate precursor, followed by a diastereoselective reaction to introduce the thiol group or a precursor, and subsequent cleavage of the auxiliary.
| Strategy | Starting Material | Key Steps | Outcome |
| Chiral Pool Synthesis | (R)- or (S)-methyl 3-hydroxybutanoate | 1. Activation of hydroxyl group (e.g., tosylation). 2. Nucleophilic substitution with a sulfur source. | Enantiomerically pure (R)- or (S)-methyl 3-mercaptobutanoate. |
| Auxiliary-Assisted Synthesis | Achiral precursor with a chiral auxiliary | 1. Diastereoselective introduction of the mercapto group. 2. Cleavage of the chiral auxiliary. | Enantiomerically enriched methyl 3-mercaptobutanoate. |
Biocatalytic and Biotechnological Production Pathways
Biocatalysis and biotechnology offer green and highly selective alternatives to traditional chemical synthesis. These methods utilize enzymes or whole microorganisms to catalyze the desired transformations, often with high enantioselectivity and under mild reaction conditions.
Enzymatic Synthesis of Mercaptoesters
Enzymes, particularly lipases, are widely employed in the synthesis of esters due to their broad substrate specificity and high selectivity. The enzymatic synthesis of methyl 3-mercaptobutanoate can be approached through several strategies, including the direct esterification of 3-mercaptobutanoic acid with methanol or the transesterification of another ester of 3-mercaptobutanoic acid.
A common and effective method is the kinetic resolution of a racemic mixture of methyl 3-mercaptobutanoate. In this process, a lipase (B570770) is used to selectively acylate or hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric excess. For instance, lipase B from Candida antarctica (CALB) is a robust and widely used biocatalyst for such resolutions. The choice of acyl donor and reaction conditions, such as solvent and temperature, can significantly influence the efficiency and enantioselectivity of the resolution.
Table: Enzymatic Resolution of Racemic Methyl 3-Mercaptobutanoate
| Enzyme | Acyl Donor/Reactant | Reaction Type | Product | Enantiomeric Excess (e.e.) |
| Lipase B from Candida antarctica (CALB) | Acetic anhydride | Acylation | (R)-methyl 3-acetylthiobutanoate and (S)-methyl 3-mercaptobutanoate | >95% for (S)-enantiomer |
| Lipase from Pseudomonas cepacia | Water | Hydrolysis | (R)-3-mercaptobutanoic acid and (S)-methyl 3-mercaptobutanoate | High e.e. for both products |
Microbial Fermentation and Metabolic Engineering for Mercaptoester Production
The production of mercaptoesters through microbial fermentation presents a promising avenue for sustainable synthesis. This approach involves engineering the metabolic pathways of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce the target molecule from simple carbon sources like glucose.
While the direct microbial production of methyl 3-mercaptobutanoate is not yet a well-established industrial process, related sulfur-containing compounds have been successfully produced using metabolically engineered microbes. The general strategy involves introducing heterologous genes that encode for the necessary enzymes to convert central metabolites into the desired product. For methyl 3-mercaptobutanoate, this would require the expression of enzymes capable of introducing a thiol group onto a four-carbon backbone and subsequent esterification. Challenges in this approach include the potential toxicity of the thiol-containing intermediate to the host organism and the efficient supply of sulfur donors.
Biomimetic Approaches to Thiolated Esters
Biomimetic synthesis seeks to mimic natural chemical processes to achieve complex molecular transformations. In nature, the formation of thioesters is a fundamental process, often involving coenzyme A. Biomimetic approaches to thiolated esters can involve the use of synthetic analogs of natural cofactors or the development of catalytic systems that mimic the active sites of enzymes.
While specific biomimetic syntheses of methyl 3-mercaptobutanoate are not widely reported, the principles of biomimetic chemistry can be applied. For example, the development of small molecule catalysts that can facilitate the stereoselective addition of a thiol to a butenoate precursor in a manner that mimics enzymatic catalysis is an area of active research. These approaches hold the potential for developing novel and efficient synthetic routes to chiral mercaptoesters.
Elucidation of Reaction Mechanisms and Degradation Pathways Involving Methyl 3 Mercaptobutanoate
Mechanistic Investigations of Methyl 3-Mercaptobutanoate Formation
The formation of methyl 3-mercaptobutanoate can be achieved through two primary synthetic routes: the Michael addition of a thiol to methyl crotonate and the Fischer esterification of 3-mercaptobutanoic acid with methanol (B129727). The elucidation of the underlying mechanisms, including the kinetics, thermodynamics, and the role of intermediates, is essential for controlling the reaction outcome.
The synthesis of methyl 3-mercaptobutanoate via the conjugate addition of a thiol (like hydrogen sulfide) to methyl crotonate is a classic example of a thiol-Michael addition reaction. This reaction is generally characterized by its high efficiency and selectivity.
The kinetics of thiol-Michael additions are influenced by several factors, including the nature of the thiol, the Michael acceptor, the catalyst, and the solvent. The reaction rate is typically dependent on the concentration of the thiolate anion, which is a more potent nucleophile than the neutral thiol. Consequently, the reaction is often accelerated by the presence of a base, which promotes the formation of the thiolate. The rate of thiol addition to α,β-unsaturated carbonyls generally follows the order: enals > enones > α,β-unsaturated esters > acrylamides > α,β-unsaturated carboxylic acids.
Thermodynamically, the Michael addition of a thiol to an α,β-unsaturated ester is generally a favorable process, driven by the formation of a stable carbon-sulfur bond. The equilibrium of the reaction can, however, be influenced by temperature, with higher temperatures potentially leading to a retro-Michael reaction, where the adduct reverts to the starting materials.
Table 1: Representative Kinetic Data for Thiol-Michael Addition Reactions
| Michael Acceptor | Thiol | Catalyst | Solvent | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Methyl Acrylate | Ethanethiol | Triethylamine | Acetonitrile | 1.2 x 10⁻² |
| Methyl Crotonate | Propanethiol | Sodium Hydroxide (B78521) | Methanol | 5.8 x 10⁻³ |
| Ethyl Acrylate | Benzenethiol | None | Dichloromethane | 3.1 x 10⁻⁴ |
Note: The data in this table is representative of typical thiol-Michael addition reactions and is intended to be illustrative. Specific values for the formation of methyl 3-mercaptobutanoate may vary.
The formation of methyl 3-mercaptobutanoate through the Fischer esterification of 3-mercaptobutanoic acid with methanol proceeds through a well-established mechanism involving a tetrahedral intermediate. masterorganicchemistry.com This acid-catalyzed reaction is an equilibrium process.
The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate contains two hydroxyl groups and one methoxy (B1213986) group attached to the same carbon. A proton transfer then occurs from the methoxy group to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com The elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, regenerates the catalyst and yields the final ester product, methyl 3-mercaptobutanoate. masterorganicchemistry.com
The rate-determining step in this multi-step process is typically the formation or the breakdown of the tetrahedral intermediate. The transition states associated with these steps are high-energy species where bonds are being formed and broken simultaneously. Computational studies can provide insights into the geometry and energy of these transition states, aiding in the understanding of the reaction dynamics.
Temperature: In thiol-Michael additions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote the retro-Michael reaction, shifting the equilibrium back towards the reactants. For Fischer esterification, higher temperatures also increase the reaction rate but can lead to side reactions if not carefully controlled.
Catalyst: The choice of catalyst is critical. In thiol-Michael additions, basic catalysts are commonly used to generate the more nucleophilic thiolate anion. In Fischer esterification, strong acids like sulfuric acid or p-toluenesulfonic acid are used to protonate the carboxylic acid and activate it for nucleophilic attack. The concentration of the acid catalyst can influence the reaction rate, but higher concentrations can also lead to side reactions.
Solvent: The solvent can affect reaction rates through its polarity and ability to solvate the reactants and transition states. In some cases, solvent-free conditions can be employed for Michael additions, offering a more environmentally friendly approach. semanticscholar.org
Reactant Ratio: In Fischer esterification, using an excess of one reactant (typically the alcohol) can shift the equilibrium towards the product side, increasing the yield of the ester. core.ac.uk
Chemical Degradation Mechanisms of Methyl 3-Mercaptobutanoate
Understanding the degradation pathways of methyl 3-mercaptobutanoate is essential for determining its environmental fate and stability in various applications. The primary degradation mechanisms are oxidative and hydrolytic pathways.
The thioether group in methyl 3-mercaptobutanoate is susceptible to oxidation. The oxidation of thioethers typically proceeds in a stepwise manner, first forming a sulfoxide (B87167) and then a sulfone upon further oxidation. Common oxidizing agents include hydrogen peroxide, peroxy acids, and ozone. nih.gov
The mechanism of oxidation by hydrogen peroxide is believed to involve the nucleophilic attack of the sulfur atom on the peroxide oxygen. The reaction can be catalyzed by acids or metal ions. The initial product, methyl 3-(methylsulfinyl)butanoate (a sulfoxide), is more water-soluble than the parent thioether. Further oxidation under stronger conditions can lead to the formation of methyl 3-(methylsulfonyl)butanoate (a sulfone).
The specific degradation products will depend on the oxidant used and the reaction conditions. Under environmental conditions, microbial oxidation can also contribute to the degradation of thioether compounds.
The ester functional group in methyl 3-mercaptobutanoate is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This reaction can be catalyzed by both acids and bases.
Under acidic conditions, the hydrolysis mechanism is the reverse of the Fischer esterification. The carbonyl oxygen is protonated, followed by the nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol yield 3-mercaptobutanoic acid.
Under basic conditions, hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion and forming the carboxylate salt of 3-mercaptobutanoic acid. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.
The rate of hydrolysis is highly dependent on pH and temperature. The half-life of the ester can vary significantly under different conditions.
Table 2: Representative Hydrolysis Rate Constants for a Thioester at 25°C
| pH | Condition | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) |
| 1 | Acid-catalyzed | 1.5 x 10⁻⁷ | ~53 days |
| 7 | Neutral | 3.6 x 10⁻⁹ | ~6 years |
| 13 | Base-catalyzed | 1.6 x 10⁻² | ~43 seconds |
Note: This data is based on a model thioester (S-methyl thioacetate) and is intended to be illustrative of the pH-dependent hydrolysis of thioesters. harvard.eduresearchgate.net The actual rates for methyl 3-mercaptobutanoate may differ.
Photochemical Degradation Studies
The photochemical degradation of organic molecules is a critical area of study, providing insights into their environmental fate and stability under light exposure. For methyl 3-mercaptobutanoate, which contains both a thiol and an ester functional group, photochemical degradation can be initiated by the absorption of ultraviolet (UV) radiation. This can lead to the homolytic cleavage of its weakest bonds.
While specific photochemical degradation studies on methyl 3-mercaptobutanoate are not extensively documented in publicly available literature, the degradation pathways can be inferred from studies on similar organic compounds containing thiol and ester functionalities. The S-H bond in the mercapto group is relatively weak and susceptible to cleavage upon UV irradiation, which would generate a thiyl radical. libretexts.org The ester group can also undergo photochemical reactions, such as cleavage of the acyl-oxygen bond. researchgate.net
In the presence of photosensitizers or in atmospheric conditions, indirect photolysis mechanisms may also contribute to the degradation of methyl 3-mercaptobutanoate. These processes can involve reactive oxygen species (ROS) like hydroxyl radicals (•OH), which are highly reactive and can abstract a hydrogen atom from the molecule or add to the carbonyl group, initiating a cascade of degradation reactions.
A generalized scheme for the potential primary photochemical degradation steps of methyl 3-mercaptobutanoate is presented below:
| Initial Reactant | Wavelength | Primary Products | Reaction Type |
| Methyl 3-Mercaptobutanoate | UV (<300 nm) | Methyl 3-(thiyl radical)butanoate + H• | S-H Bond Cleavage |
| Methyl 3-Mercaptobutanoate | UV (<300 nm) | 3-Mercaptobutanoyl radical + •OCH3 | Acyl-Oxygen Bond Cleavage |
It is important to note that the subsequent reactions of these initial radical species would lead to a complex mixture of degradation products.
Thermodynamic and Kinetic Stability Analysis in Diverse Chemical Environments
The stability of methyl 3-mercaptobutanoate is governed by both thermodynamic and kinetic factors, which can be significantly influenced by the chemical environment.
Thermodynamic stability refers to the relative energy level of the compound. In the absence of external energy input, a compound is thermodynamically stable if it does not spontaneously transform into a lower energy state. The ester and thiol groups in methyl 3-mercaptobutanoate are generally considered to be thermodynamically stable under standard conditions. However, the presence of strong acids, bases, or oxidizing/reducing agents can shift the equilibrium and favor degradation products.
Kinetic stability , on the other hand, relates to the rate at which a compound undergoes reaction. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its degradation is very high. reddit.com
In diverse chemical environments, the stability of methyl 3-mercaptobutanoate can be compromised:
Acidic Conditions: In the presence of strong acids, the ester group can undergo hydrolysis to yield 3-mercaptobutanoic acid and methanol. The reaction is typically slow at room temperature but is accelerated by heat.
Basic Conditions: Under basic conditions, the ester is susceptible to saponification, a process that is generally faster and more irreversible than acid-catalyzed hydrolysis. libretexts.org The mercapto group can also be deprotonated to form a thiolate, which is a more potent nucleophile.
Oxidative Environments: The thiol group is sensitive to oxidation. Mild oxidizing agents can lead to the formation of a disulfide, while stronger oxidizing agents can produce sulfonic acids.
Presence of Nucleophiles/Electrophiles: The reactivity of the mercapto and ester groups makes the compound susceptible to reactions with various nucleophiles and electrophiles, affecting its stability in complex chemical mixtures.
The following table summarizes the expected stability of methyl 3-mercaptobutanoate in different chemical environments:
| Environment | Key Reactive Species | Potential Degradation Pathway | Relative Stability |
| Neutral Aqueous | H₂O | Slow Hydrolysis | High |
| Acidic (e.g., pH < 4) | H₃O⁺ | Acid-catalyzed Hydrolysis | Moderate |
| Basic (e.g., pH > 10) | OH⁻ | Saponification, Thiolate formation | Low |
| Oxidative | O₂, H₂O₂, etc. | Oxidation of Thiol | Low to Moderate |
Participation in Complex Organic Reaction Schemes
Methyl 3-mercaptobutanoate possesses two key reactive centers: the nucleophilic mercapto group and the electrophilic ester carbonyl carbon. This dual reactivity allows it to participate in a variety of complex organic reactions.
The sulfur atom of the mercapto group in methyl 3-mercaptobutanoate has lone pairs of electrons and is highly polarizable, making it a potent nucleophile. masterorganicchemistry.com This nucleophilicity is a cornerstone of its reactivity.
One of the most characteristic reactions of thiols is their addition to electrophilic double and triple bonds. For instance, in a Michael addition reaction, the mercapto group can add to α,β-unsaturated carbonyl compounds. rsc.org This reaction is often base-catalyzed, which deprotonates the thiol to form the more nucleophilic thiolate anion.
Thiols also readily react with alkyl halides in SN2 reactions to form thioethers. youtube.com Furthermore, the mercapto group can participate in ring-opening reactions of epoxides. youtube.com
The table below provides examples of the nucleophilic reactions of the mercapto group:
| Electrophile | Reaction Type | Product Type |
| α,β-Unsaturated Ketone | Michael Addition | Thioether Adduct |
| Alkyl Bromide | SN2 Substitution | Thioether |
| Epoxide | Ring-Opening | β-Hydroxy Thioether |
The carbonyl carbon of the ester group in methyl 3-mercaptobutanoate is electrophilic due to the polarization of the C=O double bond. This allows it to be attacked by a wide range of nucleophiles in nucleophilic acyl substitution reactions. saskoer.ca
Common reactions involving the ester carbonyl include:
Hydrolysis: As mentioned previously, this reaction with water (catalyzed by acid or base) yields a carboxylic acid and an alcohol.
Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group of the ester. libretexts.org
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines produces an amide.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.
The electrophilic reactivity of the ester carbonyl is summarized in the following table:
| Nucleophile | Reaction Type | Product Type |
| Water (H₂O) | Hydrolysis | Carboxylic Acid |
| Alcohol (R'OH) | Transesterification | New Ester |
| Amine (R'NH₂) | Aminolysis | Amide |
| Hydride (H⁻) | Reduction | Primary Alcohol |
The presence of the mercapto group makes methyl 3-mercaptobutanoate a participant in radical reactions. The relatively weak S-H bond can undergo homolytic cleavage to form a thiyl radical (RS•). nih.gov This can be initiated by heat, light, or a radical initiator.
Once formed, the thiyl radical can undergo several reactions, with one of the most significant being its addition to carbon-carbon multiple bonds in a process known as the thiol-ene reaction. wikipedia.org This reaction proceeds via a radical chain mechanism and is a powerful tool for the formation of carbon-sulfur bonds.
The general steps of a radical thiol-ene reaction are:
Initiation: Formation of a thiyl radical from the thiol.
Propagation:
Addition of the thiyl radical to an alkene to form a carbon-centered radical.
Hydrogen abstraction from another thiol molecule by the carbon-centered radical to form the product and a new thiyl radical.
Termination: Combination of two radical species.
Thiyl radicals can also participate in other radical processes, such as hydrogen atom transfer reactions. libretexts.org
The following table outlines the key aspects of radical reactions involving the mercapto group:
| Radical Process | Initiator | Key Intermediate | Major Product Type |
| Thiol-ene Reaction | Light, Heat, AIBN | Thiyl Radical | Thioether |
| Hydrogen Abstraction | Carbon-centered radical | Thiyl Radical | Thioether |
Advanced Spectroscopic and Analytical Characterization in Research
Applications of High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is fundamental to elucidating the molecular structure and properties of Methyl 3-mercaptobutanoate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) provide complementary information, painting a complete picture of the compound's atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structural arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information on the chemical environment, connectivity, and stereochemistry of Methyl 3-mercaptobutanoate.
For a definitive structural elucidation, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments would be employed. The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity). The ¹³C NMR spectrum reveals the number of unique carbon environments.
Based on the structure of Methyl 3-mercaptobutanoate, the following table outlines the predicted ¹H and ¹³C NMR spectral data.
Predicted ¹H and ¹³C NMR Data for Methyl 3-mercaptobutanoate Predictions are based on standard chemical shift values and coupling interactions.
| ¹H NMR Spectrum | ||||
|---|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (Ester) | ~3.7 | Singlet (s) | 3H | N/A |
| -CH-SH | ~3.2 - 3.4 | Multiplet (m) | 1H | ~6-7 Hz |
| -CH₂- | ~2.6 - 2.8 | Doublet of doublets (dd) | 2H | ~7-8 Hz |
| -SH | ~1.6 - 1.9 | Doublet (d) | 1H | ~7-8 Hz |
| -CH₃ (at C3) | ~1.4 | Doublet (d) | 3H | ~6-7 Hz |
| ¹³C NMR Spectrum | ||||
| Assignment | Chemical Shift (δ, ppm) | |||
| C=O (Ester Carbonyl) | ~172 | |||
| -O-CH₃ (Ester Methyl) | ~52 | |||
| -CH₂- | ~45 | |||
| -CH-SH | ~35 | |||
| -CH₃ (at C3) | ~22 |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For Methyl 3-mercaptobutanoate, MS is crucial for confirming its molecular weight and for providing structural information through the analysis of its fragmentation patterns. The molecular weight of Methyl 3-mercaptobutanoate (C₅H₁₀O₂S) is 134.2 g/mol thegoodscentscompany.comechemi.comnih.gov. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 134.
The fragmentation of the molecular ion provides a unique fingerprint that helps to confirm the structure. Key fragmentation pathways for Methyl 3-mercaptobutanoate would likely include:
Loss of the methoxy (B1213986) radical (•OCH₃): Resulting in an acylium ion at m/z = 103.
Loss of the methoxycarbonyl group (•COOCH₃): Leading to a fragment at m/z = 75.
Cleavage of the C-S bond: Loss of the sulfhydryl radical (•SH) would produce a fragment at m/z = 101.
McLafferty Rearrangement: A characteristic rearrangement for esters, which could lead to a charged fragment at m/z = 74.
Plausible Mass Spectrometry Fragments for Methyl 3-mercaptobutanoate
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 134 | [C₅H₁₀O₂S]⁺• | Molecular Ion (M⁺•) |
| 103 | [C₄H₇OS]⁺ | •OCH₃ |
| 101 | [C₅H₉O₂]⁺ | •SH |
| 75 | [C₃H₇S]⁺ | •COOCH₃ |
| 74 | [C₃H₆O₂]⁺• | C₂H₄S (from McLafferty Rearrangement) |
| 59 | [COOCH₃]⁺ | •C₃H₇S |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is generated by the absorption of infrared radiation by bonds that have a changing dipole moment, while Raman spectroscopy detects scattering of light from vibrating molecules. Together, they provide valuable information about the functional groups present.
For Methyl 3-mercaptobutanoate, the key functional groups are the ester and the thiol. The IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) stretch of the ester group. The S-H stretch of the thiol group, while typically weak in the IR spectrum, is a key diagnostic peak. C-O and C-H stretching and bending vibrations would also be present.
Characteristic Vibrational Frequencies for Methyl 3-mercaptobutanoate
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (sp³) | Alkyl C-H | 2850 - 3000 | Medium-Strong |
| S-H Stretch | Thiol | 2550 - 2600 | Weak |
| C=O Stretch | Ester Carbonyl | 1735 - 1750 | Strong |
| C-O Stretch | Ester C-O-C | 1150 - 1300 | Strong |
Chromatographic Methodologies for Detection and Quantification
Chromatography is essential for separating Methyl 3-mercaptobutanoate from other components in a mixture, which is a critical step before its detection and quantification. Both gas and liquid chromatography are viable, with the choice depending on the sample matrix and the required sensitivity.
Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like Methyl 3-mercaptobutanoate. Method development involves optimizing several parameters:
Column Selection: A polar capillary column, such as one with a wax or polyethylene (B3416737) glycol (PEG) stationary phase, is typically preferred for separating sulfur compounds and esters.
Injector Temperature: An optimized temperature ensures efficient volatilization without thermal degradation.
Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points and interaction with the stationary phase.
Detector: While a Flame Ionization Detector (FID) can be used, sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD) offer superior selectivity and sensitivity for thiol analysis ingenieria-analitica.comresearchgate.net.
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is an alternative for less volatile compounds or for samples that are not amenable to GC. A significant challenge for analyzing thiols like Methyl 3-mercaptobutanoate by LC is their lack of a strong chromophore for UV-Vis detection. Therefore, method development often requires a pre-column derivatization step to attach a fluorescent or UV-active tag to the thiol group, enabling highly sensitive detection by fluorescence or UV detectors.
To achieve the highest degree of confidence in both identification and quantification, especially in complex matrices such as food, beverages, or biological samples, chromatography is coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection power of MS. This technique is frequently used for the analysis of volatile sulfur compounds in products like coffee and beer chromatographyonline.comnih.govnih.gov. For trace analysis, sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) can be used to pre-concentrate the analyte before injection into the GC-MS system researchgate.net. The mass spectrometer provides mass spectra for the peaks as they elute from the GC column, allowing for positive identification by matching against spectral libraries and fragmentation patterns.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity and is the benchmark for quantifying trace-level compounds in highly complex matrices brewingscience.debrewingscience.de. For Methyl 3-mercaptobutanoate analysis, this would typically involve:
Sample Preparation: Extraction from the matrix, followed by derivatization of the thiol group to improve chromatographic retention and ionization efficiency.
Chromatographic Separation: Reversed-phase HPLC to separate the derivatized analyte from matrix components.
Tandem Mass Spectrometry Detection: The analyte is ionized (e.g., by electrospray ionization, ESI) and detected using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion for the derivatized analyte is selected and fragmented, and only a specific product ion is monitored. This two-stage mass filtering significantly reduces background noise and enhances selectivity, allowing for accurate quantification even at very low concentrations (ng/L levels) nih.govresearchgate.net.
Sample Preparation Strategies for Trace Analysis (e.g., SPE, SPME, LLE)
Trace-level analysis of volatile thiols like Methyl 3-mercaptobutanoate is challenging due to their low abundance and the complexity of the sample matrix. bohrium.comresearchgate.net To overcome these challenges, various sample preparation techniques are used to isolate and concentrate the analytes of interest prior to instrumental analysis. mdpi.com The most common strategies include Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE). mdpi.comresearchgate.net
Solid-Phase Extraction (SPE) is a sample preparation technique that separates compounds from a liquid mixture based on their physical and chemical properties. waters.comphenomenex.blog For thiol analysis, SPE methods have been developed using sorbents with a high affinity for sulfur compounds. A notable approach involves the use of a silver ion (Ag+)-based sorbent to selectively isolate volatile thiols from complex matrices like wine. acs.orgnih.gov This method has demonstrated high efficiency, with recoveries for several non-furan thiols ranging from 87% to 101%. acs.orgnih.gov SPE is often considered a more extensive cleanup method compared to others like protein precipitation, leading to a significant reduction in matrix effects. psu.edu
Solid-Phase Microextraction (SPME) is a solvent-free technique that integrates sampling, isolation, and enrichment in a single step. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds. nih.gov Headspace SPME (HS-SPME) is frequently employed for sulfur compounds in beverages like beer and wine. nih.govresearchgate.net In this method, a coated fiber is exposed to the headspace above the sample, where volatile analytes have partitioned. researchgate.net The selection of the fiber coating is critical for extraction efficiency; for instance, a Carboxen-polydimethylsiloxane coated fiber has been found to be highly effective for a wide range of sulfur compounds. nih.govresearchgate.net
Liquid-Liquid Extraction (LLE) is a traditional method of separation based on the differential solubilities of compounds in two immiscible liquids. phenomenex.blog While it can be effective, LLE is often more labor-intensive and may require larger volumes of organic solvents compared to SPE or SPME. mdpi.comphenomenex.blog In the context of thiol analysis, LLE may be used as an initial, nonselective extraction step before a more targeted cleanup, such as SPE. acs.org A miniaturized version, known as dispersive liquid-liquid microextraction, has also been successfully applied for the preconcentration of short-chain mercaptans. researchgate.net
Below is a table comparing the performance of different sample preparation techniques for thiol analysis, based on published research findings.
| Technique | Method Detail | Analyte(s) | Matrix | Key Finding(s) | Reference(s) |
| SPE | Silver Ion (Ag+) Based Sorbent | Various Volatile Thiols | Red Wine | High selectivity and efficiency. Recoveries of 87-101% for four non-furan thiols. | acs.orgnih.gov |
| HS-SPME | Carboxen-PDMS Fiber | Volatile Sulfur Compounds | Beer | Simple, sensitive method for trace-level analysis. Optimal fiber for a wide range of C1-C6 sulfur compounds. | nih.govresearchgate.net |
| HS-SPME-GC-MS | Following Extractive Alkylation | 4-MMP, 3-MH, 3-MHA | Wine | Achieved very low detection limits: 0.9 ng/L for 4-MMP and 1 ng/L for 3-MH. | nih.gov |
| LLE | General Protocol | Various Analytes | Plasma & Urine | Recoveries were generally lower than 80%, with an average of 70%. | waters.com |
Advanced Hyphenated Techniques for Complex Samples
To analyze the complex extracts generated during sample preparation, powerful analytical techniques are required. Hyphenated techniques, which couple a separation technique with a detection technique, are the standard in modern analytical chemistry. saspublishers.comnih.gov For the analysis of Methyl 3-mercaptobutanoate and other volatile thiols, gas chromatography (GC) is the most common separation method, coupled with various sensitive and selective detectors.
Common hyphenated systems include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is one of the most powerful and widely used hyphenated techniques. nih.gov It combines the high-resolution separation capability of GC with the identification and quantification power of MS. researchgate.net Mass spectra provide structural information based on fragmentation patterns, allowing for confident identification of target compounds. nih.gov
Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD): The SCD is highly selective for sulfur-containing compounds. It provides a linear and equimolar response to sulfur, meaning the signal is directly proportional to the number of sulfur atoms in the molecule, which simplifies quantification. gcms.czagraria.com.br This technique offers advantages over older detectors by providing more sensitive and selective detection without quenching effects from co-eluting compounds. gcms.cz
Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD): The PFPD is another sulfur-selective detector that offers increased sensitivity compared to the conventional Flame Photometric Detector (FPD). nih.govresearchgate.net It is capable of detecting sulfur compounds at trace levels in complex samples like beer. nih.govresearchgate.net
These advanced techniques are essential for resolving the target analytes from other matrix components and detecting them at the very low concentrations (ng/L or ppb levels) at which they often occur. nih.govgcms.cz
Addressing Matrix Effects in Analytical Quantification
A significant challenge in trace analysis using techniques like GC-MS or LC-MS is the "matrix effect." mdpi.comnih.gov This phenomenon occurs when components of the sample matrix, other than the analyte itself, interfere with the ionization process, leading to either suppression or enhancement of the analyte's signal. nih.govnih.gov This can compromise the accuracy and reproducibility of quantification. nih.gov Several strategies are employed to mitigate or compensate for matrix effects.
Effective Sample Preparation: The most direct approach is to remove interfering matrix components through rigorous sample cleanup. psu.edu Techniques like SPE, particularly with highly selective sorbents, can produce cleaner extracts, thereby reducing the impact of the matrix. psu.edu
Dilution: In some cases, simply diluting the sample extract can be an effective strategy. chromatographyonline.com If the concentration of the analyte is high enough to be detected after dilution, this approach can reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analyte's signal. nih.govchromatographyonline.com
Matrix-Matched Calibration: This strategy involves preparing calibration standards in a blank sample matrix that is free of the target analyte. By doing so, the standards and the unknown samples experience similar matrix effects, which allows for more accurate quantification. youtube.com The matrix effect can be calculated by comparing the slope of the calibration curve in the matrix to the slope of a curve prepared in a pure solvent. youtube.com
Stable Isotope Dilution Analysis (SIDA): This is considered one of the most robust methods for correcting matrix effects. researchgate.net It involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing Deuterium (B1214612) or Carbon-13) to the sample as an internal standard. Since the labeled standard is chemically identical to the native analyte, it experiences the same matrix effects and losses during sample preparation. Quantification is based on the response ratio of the native analyte to the labeled standard, which effectively cancels out signal variations. researchgate.net
Derivatization Techniques for Enhanced Detectability
Derivatization is a chemical modification of the analyte to produce a new compound that has properties more suitable for a given analytical method. libretexts.org For GC analysis of compounds like Methyl 3-mercaptobutanoate, derivatization is often employed to increase volatility, improve thermal stability, or enhance detector response. libretexts.orgphenomenex.com Thiols are frequently derivatized to improve their chromatographic behavior and lower detection limits. nih.gov
Common derivatization strategies for thiols include:
Alkylation: This involves reacting the thiol group with an alkylating agent. A widely used method is extractive alkylation with reagents like pentafluorobenzyl bromide (PFBBr). nih.gov The resulting PFB derivatives are highly responsive to electron capture detectors (ECD) and can be readily analyzed by GC-MS, leading to significant improvements in detection limits. nih.gov
Silylation: This is a common derivatization technique where an active hydrogen in the thiol group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. libretexts.orgphenomenex.com This process increases the volatility and thermal stability of the analyte. libretexts.org Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI). phenomenex.com
Acylation: This involves the reaction of the thiol with an acylating agent to form a thioester.
Other Reagents: Reagents like methylchloroformate have also been used to derivatize compounds for GC-MS analysis, proving to be an effective and rapid method. researchgate.net
The choice of derivatization reagent and reaction conditions (e.g., temperature, time, pH) must be carefully optimized to ensure a complete and reproducible reaction. researchgate.nettandfonline.com
| Derivatization Technique | Reagent(s) | Purpose | Applicable Functional Groups | Reference(s) |
| Silylation | BSTFA, TMSI | Increases volatility and thermal stability for GC analysis. | Alcohols, Carboxylic Acids, Thiols, Amines | libretexts.orgphenomenex.com |
| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Creates derivatives with high electron capture response, enhancing sensitivity. | Thiols | nih.gov |
| Methylation | Methylchloroformate (MCF) | Creates methyl esters for improved GC-MS analysis. | Carboxylic Acids | researchgate.net |
Computational Chemistry and Molecular Modeling of Methyl 3 Mercaptobutanoate
Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity
Quantum mechanical methods are foundational in computational chemistry for elucidating the electronic properties of molecules. By solving approximations of the Schrödinger equation, QM studies can predict a wide range of molecular attributes, including geometry, energy, and electronic distribution, offering a lens into the intrinsic reactivity of methyl 3-mercaptobutanoate.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for calculating the ground state properties of organic molecules like methyl 3-mercaptobutanoate.
DFT calculations are employed to determine the molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations yield precise bond lengths, bond angles, and dihedral angles. For sulfur-containing compounds, specific functionals within DFT have been assessed to provide improved accuracy for geometries and vibrational frequencies. rsc.org Furthermore, DFT can compute fundamental properties such as total energy, dipole moment, and vibrational frequencies, which are essential for characterizing the molecule's stability and spectroscopic signatures.
Table 1: Illustrative Ground State Properties of Methyl 3-Mercaptobutanoate Calculated via DFT (Note: This data is illustrative to represent typical results from DFT calculations and is not from a published study.)
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -665.12345 |
| Dipole Moment (Debye) | 1.85 |
| C=O Bond Length (Å) | 1.21 |
| C-S Bond Length (Å) | 1.83 |
| S-H Bond Length (Å) | 1.34 |
| O-C-C Angle (°) | 110.5 |
| C-S-H Angle (°) | 96.2 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) can provide higher accuracy for energies and reaction barriers.
These high-level calculations are particularly valuable for establishing precise thermochemical data, such as bond dissociation energies. researchgate.net For methyl 3-mercaptobutanoate, ab initio methods could be used to accurately predict the energy required to break the S-H bond, which is critical for understanding its role in radical reactions, or the C-S bond to analyze potential degradation pathways. Comparing results from different levels of theory allows for an assessment of the computational accuracy.
Table 2: Example of Relative Energy Predictions for Methyl 3-Mercaptobutanoate using Different Ab Initio Methods (Note: This data is hypothetical to illustrate the comparative nature of ab initio calculations.)
| Method | Relative Energy (kcal/mol) |
|---|---|
| Hartree-Fock (HF) | 0.00 (Reference) |
| MP2 | -5.45 |
| CCSD(T) | -5.92 |
Understanding the distribution of electrons within a molecule is key to predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful predictive tool. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
For methyl 3-mercaptobutanoate, the HOMO is likely localized on the sulfur atom, indicating that this is a probable site for electrophilic attack. The LUMO may be centered around the carbonyl group (C=O), a common site for nucleophilic attack. Analysis of the electrostatic potential (ESP) map visually confirms these reactive sites, showing regions of negative potential (electron-rich, nucleophilic) and positive potential (electron-poor, electrophilic). Such analyses have been effectively used to understand interactions in similar heterocyclic compounds. mdpi.com
Table 3: Illustrative Frontier Orbital Energies and Partial Atomic Charges for Methyl 3-Mercaptobutanoate (Note: This data is representative of typical quantum mechanical calculations.)
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -9.8 |
| LUMO Energy (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 9.3 |
| Partial Charge on S atom (e) | -0.15 |
| Partial Charge on Carbonyl C (e) | +0.45 |
| Partial Charge on Carbonyl O (e) | -0.40 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the different shapes (conformations) a molecule can adopt and the transitions between them.
Methyl 3-mercaptobutanoate has several rotatable single bonds (C-C, C-S, C-O), which means it can exist in various three-dimensional arrangements or conformations. libretexts.org Conformational analysis aims to identify the most stable of these structures, which correspond to energetic minima on the potential energy surface. imperial.ac.uk
MD simulations can systematically explore the conformational space by simulating the molecule's movement at a given temperature. By analyzing the trajectory, one can identify the most frequently occurring conformations. These correspond to the most stable conformers, such as anti and gauche arrangements around the C2-C3 bond. The relative stability of these conformers is determined by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding.
Table 4: Hypothetical Stable Conformers of Methyl 3-Mercaptobutanoate and Their Relative Energies (Note: This table illustrates typical output from a conformational analysis study.)
| Conformer (Dihedral Angle C1-C2-C3-S) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Anti (~180°) | 0.00 | 65 |
| Gauche (+60°) | 0.85 | 17.5 |
| Gauche (-60°) | 0.85 | 17.5 |
MD simulations not only identify stable conformations but also reveal the dynamic transitions between them. The simulation trajectory provides a detailed movie of the molecule's intramolecular motions, including bond vibrations, angle bending, and torsional rotations around single bonds.
By analyzing how key dihedral angles change over the course of the simulation, it is possible to map the pathways of conformational change and calculate the energy barriers that separate different stable conformers. This information is crucial for understanding the molecule's flexibility and how its shape might change in different environments, which can influence its physical properties and biological activity. The study of such dynamic processes is a key application of molecular simulation in chemistry. acs.orgnih.gov
Solvent Effects on Molecular Conformation
The conformation of a flexible molecule like methyl 3-mercaptobutanoate is expected to be influenced by the solvent environment. Solvents can affect the relative energies of different conformers by interacting with the solute molecule through various forces, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces. For methyl 3-mercaptobutanoate, rotation around the C-C and C-S bonds will be particularly sensitive to the solvent's polarity.
In polar solvents, conformations that result in a larger molecular dipole moment are generally stabilized to a greater extent than less polar conformations. For instance, computational studies on small organic molecules have shown that polar solvents can alter the potential energy surface of bond rotation, affecting the energy barriers between different conformers. While specific data for methyl 3-mercaptobutanoate is not available, the principles of solute-solvent interactions suggest that its conformational equilibrium would shift to favor more polar conformers in solvents like water or methanol (B129727) compared to nonpolar solvents like hexane.
| Solvent Property | Expected Effect on Conformation | Rationale |
|---|---|---|
| High Polarity (e.g., Water, Methanol) | Stabilization of conformers with a larger dipole moment. Potential for hydrogen bonding with the thiol and ester groups. | Polar solvents will favorably interact with the polar regions of the molecule, lowering the energy of conformations where these groups are more exposed. |
| Low Polarity (e.g., Hexane, Chloroform) | Preference for conformers with a smaller dipole moment. Intramolecular interactions may become more significant. | Nonpolar solvents will have weaker interactions with the polar functional groups, leading to a greater influence of intramolecular forces on the preferred conformation. |
| Hydrogen Bonding Capacity (e.g., Water) | Specific interactions with the thiol (as a weak H-bond donor) and the carbonyl oxygen (as an H-bond acceptor) will influence the orientation of these groups. | Hydrogen bonds can lock the molecule into specific conformations that are less favorable in aprotic solvents. |
Reaction Pathway and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating energy barriers. For methyl 3-mercaptobutanoate, several reactions are of interest, including those involving the nucleophilic thiol group and the electrophilic ester carbonyl.
Reaction mechanisms can be predicted by calculating the energies of reactants, products, intermediates, and transition states. As a case study by analogy, computational studies on the thiol-thioester exchange reaction provide insight into the energy barriers that might be expected for similar reactions involving methyl 3-mercaptobutanoate. For example, the reaction between a thiolate and a thioester can proceed through different mechanisms, with the activation enthalpy being a key determinant of the favored pathway.
| Analogous Reaction Mechanism | Calculated Activation Enthalpy (kcal/mol) | Implication for Methyl 3-Mercaptobutanoate |
|---|---|---|
| Anionic Concerted Thiol-Thioester Exchange | 10.83 | Reactions involving the thiolate form of methyl 3-mercaptobutanoate are likely to have a relatively low energy barrier. |
| Neutral Concerted Thiol-Thioester Exchange | 66.43 | Reactions involving the neutral thiol group are expected to have a significantly higher energy barrier and thus be much slower. |
Transition state theory is central to understanding reaction kinetics. Computational methods can locate the geometry of transition states, which are first-order saddle points on the potential energy surface. For reactions of methyl 3-mercaptobutanoate, such as the Michael addition of its thiol group to an α,β-unsaturated carbonyl, a transition state would be characterized by the partial formation of the S-C bond and partial breaking of the C=C double bond.
Computational studies on the addition of methanethiol (B179389) to α,β-unsaturated ketones have shown that the activation energy is influenced by the stability of the enone and the resulting product. These studies provide a framework for identifying the key geometric and electronic features of the transition states in similar reactions involving methyl 3-mercaptobutanoate.
| Reaction Parameter | Analogous System (Methanethiolate + Enone) | Value (kcal/mol) | Significance |
|---|---|---|---|
| Activation Free Energy (ΔG‡) | Addition to methyl vinyl ketone | ~9.7 - 16.1 | This represents the kinetic barrier to the reaction. Higher values indicate a slower reaction. |
| Reaction Enthalpy (ΔH) | Addition to substituted enones | -1 to -3 (less exothermic than unsubstituted) | This indicates the overall energy change of the reaction. A negative value signifies an exothermic reaction. |
Theoretical Structure-Activity Relationship (SAR) Studies
Theoretical SAR studies aim to correlate the structural or physicochemical properties of molecules with their biological activity or other properties. For a flavor and fragrance compound like methyl 3-mercaptobutanoate, a key property of interest is its odor threshold.
QSAR models use statistical methods to build a mathematical relationship between a set of molecular descriptors and a measured property. While no specific QSAR models for methyl 3-mercaptobutanoate were found, the principles of QSAR can be applied. A hypothetical QSAR model for predicting the odor threshold of sulfur-containing compounds would involve calculating a series of molecular descriptors for a set of related molecules with known odor thresholds.
Molecular descriptors can be categorized into several types, including:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices, which describe the branching and shape of the molecule in two dimensions.
3D descriptors: Geometric properties such as molecular volume, surface area, and dipole moment, which depend on the 3D conformation of the molecule.
A multiple linear regression or other machine learning algorithm would then be used to find the best correlation between these descriptors and the odor threshold.
| Descriptor Type | Example Descriptor | Potential Relevance to Odor of Methyl 3-Mercaptobutanoate |
|---|---|---|
| Constitutional (1D) | Molecular Weight | Related to volatility and transport to olfactory receptors. |
| Topological (2D) | Wiener Index | Describes molecular branching, which can affect how the molecule fits into an olfactory receptor. |
| Geometrical (3D) | Molecular Surface Area | Relates to the size of the molecule and its interaction with receptor sites. |
| Electronic (3D) | Dipole Moment | Influences polar interactions with olfactory receptors. |
| Quantum Chemical | HOMO/LUMO energies | Related to the molecule's reactivity and potential for forming initial interactions with receptors. |
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. In the context of methyl 3-mercaptobutanoate, a pharmacophore model can be hypothesized based on its distinct functional groups: a methyl ester, a thiol group, and a hydrophobic ethyl backbone. These features dictate the potential non-covalent interactions the molecule can form.
The primary pharmacophoric features of methyl 3-mercaptobutanoate can be identified as:
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ester group can accept a hydrogen bond from a donor group on a receptor.
Hydrogen Bond Donor (HBD): The hydrogen atom of the thiol group can act as a hydrogen bond donor.
Hydrophobic (HY): The methyl group of the ester and the ethyl backbone contribute to hydrophobic interactions.
Metal Ion Coordinator: The sulfur atom of the thiol group has the potential to coordinate with metal ions within a protein's active site.
A ligand-based design approach would utilize a set of molecules with known activity towards a particular target, including methyl 3-mercaptobutanoate, to generate a pharmacophore model. This model then serves as a 3D query to screen large compound libraries for novel molecules that share the same essential chemical features and spatial arrangement, but with potentially different core structures. The goal is to identify new compounds with improved activity, selectivity, or pharmacokinetic properties.
The following table outlines the potential pharmacophoric features of methyl 3-mercaptobutanoate and their characteristics for use in a hypothetical ligand-based design study.
| Pharmacophoric Feature | Functional Group | Potential Interaction | Vector Representation |
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Hydrogen bond | Directional vector pointing away from the oxygen |
| Hydrogen Bond Donor (HBD) | Thiol Hydrogen | Hydrogen bond | Directional vector along the S-H bond |
| Hydrophobic (HY) | Methyl Group | Van der Waals forces | Sphere centered on the methyl carbon |
| Hydrophobic (HY) | Ethyl Backbone | Van der Waals forces | Sphere encompassing the ethyl chain |
Stereochemical Effects on Molecular Interactions
Methyl 3-mercaptobutanoate is a chiral molecule, with a stereocenter at the third carbon atom, meaning it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. nih.gov This stereochemistry is a critical factor in its molecular interactions, as biological systems, such as protein binding pockets, are themselves chiral. Consequently, the two enantiomers can exhibit different biological activities, affinities, and efficacies.
The differential interaction of the enantiomers arises from the distinct three-dimensional arrangement of their substituents. When binding to a receptor, three points of interaction are generally required for chiral recognition. For methyl 3-mercaptobutanoate, these interaction points would likely involve the thiol group, the methyl ester, and the methyl group at the chiral center.
For instance, if a binding pocket has specific sub-pockets that accommodate a hydrogen bond donor, a hydrophobic group, and a hydrogen bond acceptor, the (R)-enantiomer might fit perfectly, aligning its corresponding functional groups with these sub-pockets to achieve a stable, low-energy binding conformation. The (S)-enantiomer, being a mirror image, would present its substituents in a different spatial orientation. This could lead to a less optimal fit, where one or more of the key interactions are weakened or absent, or it might introduce steric clashes with the receptor surface.
Computational docking studies, a key component of molecular modeling, can be employed to predict and visualize these stereochemical effects. By docking both the (R)- and (S)-enantiomers into a target binding site, it is possible to compare their binding modes, calculate their binding energies, and identify the specific interactions that contribute to enantioselectivity.
The table below illustrates a hypothetical comparison of the binding interactions for the (R)- and (S)-enantiomers of methyl 3-mercaptobutanoate with a putative receptor, highlighting the potential for stereochemical differentiation.
| Enantiomer | Thiol Group Interaction | Ester Group Interaction | Methyl Group Interaction | Predicted Binding Affinity |
| (R)-Methyl 3-mercaptobutanoate | Strong hydrogen bond with Serine-42 | Hydrophobic interaction with Leucine-88 | Favorable van der Waals contact | High |
| (S)-Methyl 3-mercaptobutanoate | Weaker hydrogen bond with Serine-42 | Potential steric clash with Phenylalanine-91 | Unfavorable van der Waals contact | Low |
Research on Methyl 3 Mercaptobutanoate in Complex Chemical and Biological Systems
Studies on Biogenic Formation Pathways in Non-Human Systems
The natural formation of volatile sulfur compounds, including thioesters like Methyl 3-mercaptobutanoate, is often linked to microbial activity and the breakdown of larger organic molecules. These pathways are of particular interest in the food and beverage industry, where such compounds can significantly influence the final flavor and aroma profile.
While specific enzymatic pathways leading directly to Methyl 3-mercaptobutanoate are not extensively documented in scientific literature, the formation of similar thiols and thioesters in fermented products is well-established. Generally, these pathways involve the microbial transformation of sulfur-containing amino acids, such as cysteine and methionine. For instance, during fermentation, yeast and bacteria can release volatile sulfur compounds through various metabolic activities. The formation of related compounds, such as 3-mercaptohexan-1-ol in wine, occurs through the cleavage of non-volatile cysteine-S-conjugate precursors by specific microbial enzymes known as β-lyases. It is plausible that a similar enzymatic process could be involved in releasing a 3-mercaptobutanoic acid intermediate, which could then be esterified to form Methyl 3-mercaptobutanoate.
Another potential pathway involves the degradation of branched-chain amino acids like leucine, which can lead to intermediates that subsequently react with sulfur donors. For example, the biosynthesis of 3-methylbutanal, a key flavor compound in cheese, arises from leucine metabolism by lactic acid bacteria. mdpi.com This aldehyde could potentially undergo further reactions involving sulfur compounds, although this specific pathway to Methyl 3-mercaptobutanoate is hypothetical.
The formation of volatile sulfur compounds is a known outcome of the thermal or microbial degradation of organic matter. In processes like the heating of food, sulfur-containing precursors can break down and recombine to form a wide array of aroma compounds. For instance, the compound 3-mercapto-2-methylpentan-1-ol has been identified in both thermally processed flavors and raw onions, suggesting its release from precursors during processing or natural enzymatic action. nih.gov Although direct evidence for the formation of Methyl 3-mercaptobutanoate through the general degradation of organic matter is scarce, it is a plausible pathway, particularly in sulfur-rich environments where precursor molecules are abundant.
Identifying the specific precursors to Methyl 3-mercaptobutanoate is an area requiring further research. However, based on studies of analogous compounds, several classes of molecules are likely candidates.
Sulfur-Containing Amino Acids: Cysteine and methionine are primary sources of sulfur for many volatile compounds produced during fermentation.
Cysteine and Glutathione Conjugates: These non-volatile precursors can be present in raw materials (like grapes or malt) and are cleaved by microbial enzymes during fermentation to release volatile thiols. While research on a cysteine conjugate precursor for 2-mercapto-3-methyl-1-butanol in beer showed its contribution to be negligible, this pathway is significant for other thiols. nih.gov
Aldehydes and Keto Acids: Intermediates from amino acid catabolism, such as α-keto acids, can serve as backbones for flavor compounds. researchgate.net For example, 2,3-epoxy-3-methylbutanal has been identified as a key volatile precursor for the onion-like off-flavor compound 2-mercapto-3-methyl-1-butanol in beer. nih.gov A similar reactive intermediate could potentially be involved in the formation of a 3-mercaptobutanoate structure.
The following table summarizes potential precursors based on pathways of related sulfur compounds.
| Precursor Class | Specific Example | Potential Role in Formation |
| Amino Acids | Leucine, Cysteine | Provides carbon skeleton and/or sulfur atom. |
| Keto Acids | α-Keto isocaproate | Intermediate in leucine degradation. |
| Sulfur Conjugates | Cys-3-mercaptobutanoate | Non-volatile precursor cleaved by enzymes. |
| Reactive Aldehydes | Crotonaldehyde | Could react with a sulfur donor via Michael addition. |
Contribution to Aroma Chemistry Research and Sensory Science
Methyl 3-mercaptobutanoate is recognized as a flavoring agent, valued for its potent and distinct aroma. femaflavor.org Its study contributes to the broader understanding of how sulfur compounds impact sensory perception.
The perception of sulfur-containing compounds is often characterized by very low odor thresholds. These molecules interact with specific olfactory receptors in the nasal epithelium, triggering a neural signal that the brain interprets as a specific smell. The structure of the molecule, including the position of the thiol (-SH) group and the nature of the ester group, dictates which receptors it can bind to and, consequently, its perceived aroma.
The sensory profile of Methyl 3-mercaptobutanoate is described as pungent, alliaceous, and onion-like. thegoodscentscompany.com Research on similar compounds, such as 3-mercapto-2-methylpentan-1-ol, shows that perceived aroma quality can be highly dependent on concentration, ranging from meaty and broth-like at low levels to more sulfidic at higher concentrations. nih.gov This phenomenon, known as concentration-dependent perception, is a key area of sensory science research. While specific receptor-level studies for Methyl 3-mercaptobutanoate are not widely available, its potent, sulfurous character makes it a relevant molecule for investigating the structure-activity relationships that govern the perception of sulfurous odors.
Patents related to similar compounds, such as ethyl 3-mercapto-2-methylbutanoate, highlight their use in creating specific fruit notes, such as guava and tropical fruit characteristics in flavor compositions. google.com This suggests that Methyl 3-mercaptobutanoate could be used in a similar capacity, where its pungent, onion-like note might provide a sharp, savory, or "ripe" complexity to fruit, vegetable, or savory flavor profiles. The study of such compounds helps flavorists understand how to build complex and authentic flavor profiles from a palette of individual aroma chemicals.
The table below outlines the sensory characteristics of Methyl 3-mercaptobutanoate.
| Attribute | Description |
| Odor Type | Alliaceous (Onion/Garlic Family) |
| Odor Descriptors | Pungent, onion |
| Taste Description | Pungent, alliaceous, onion |
| Flavor Application | Flavoring Agent |
Interactions with Sensory Receptors and Olfactory Mechanisms
The perception of volatile compounds like methyl 3-mercaptobutanoate begins with their interaction with olfactory receptors (ORs), which are located in the olfactory epithelium of the nasal cavity. These receptors are a large family of G protein-coupled receptors (GPCRs). The binding of an odorant molecule to a receptor initiates a signal transduction cascade, leading to a nerve impulse that the brain interprets as a specific smell.
Volatile sulfur compounds (VSCs) are known for their extremely low odor thresholds, suggesting a highly efficient interaction with their corresponding receptors. Research into the olfactory mechanisms for thiols, the chemical class to which methyl 3-mercaptobutanoate belongs, has revealed specific and sensitive detection systems. For instance, the human odorant receptor OR2M3 has been identified as being exceptionally specific and narrowly tuned to 3-mercapto-2-methylpentan-1-ol, a structurally related thiol known as a key food odorant in onions. researchgate.net This high specificity of a receptor for a single key food odorant is a notable finding in the field. researchgate.net
Furthermore, studies on other sulfur-sensing receptors, such as the mouse receptor MOR244-3, have shown that transition metal ions, specifically copper, can be essential for the detection of certain thiols. nih.gov It is proposed that copper ions can enhance the action of thiol agonists on specific receptors. nih.gov For the human receptor OR2M3, it is suggested that a highly conserved copper-binding motif may be involved in its activation by thiol-containing compounds. nih.gov This mechanism, where the thiol group coordinates with a metal ion within the receptor's binding pocket, could explain the high sensitivity and specificity of the olfactory system to this class of compounds. Molecular dynamics simulations and modeling are key research tools used to elucidate these intricate binding mechanisms between odorant molecules and olfactory receptors. nih.gov
Influence on Sensory Attributes and Perception Thresholds
Methyl 3-mercaptobutanoate is characterized by a potent and distinct aroma profile. Its sensory attributes are consistently described with terms such as "alliaceous," "pungent," and "onion-like". thegoodscentscompany.com This profile is typical for many low-molecular-weight sulfur compounds found in both raw and processed foods. acs.orgcabidigitallibrary.org
| Compound | Reported Odor Threshold | Medium | Reference |
|---|---|---|---|
| 3-Mercapto-2-methylpentan-1-ol | 0.0014 ng/L | Air | wikipedia.org |
| 3-Mercapto-3-methylbutan-1-ol | 1500 ng/L (1.5 ppb) | Not specified | env.go.jp |
| Isoamyl mercaptan (3-Methyl-1-butanethiol) | 0.77 ppt | Air |
Interaction Studies with Biomolecules and Complex Matrices
Upon entering the oral cavity, flavor compounds immediately interact with saliva, a complex fluid containing water, salts, and a variety of proteins and enzymes. These interactions can significantly modify flavor perception. Salivary proteins can bind with volatile compounds, which may decrease their volatility and thus reduce their transport to the olfactory receptors (retronasal perception).
Specific research on the interaction between methyl 3-mercaptobutanoate and salivary enzymes is limited. However, studies on related volatile thiols provide insight into potential mechanisms. For example, research on 3-mercapto-3-methylbutan-1-ol (MMB), another potent thiol odorant, has indicated that it can be degraded by enzymatic activity in human saliva. env.go.jp This enzymatic breakdown suggests that saliva can actively diminish the intensity of certain thiol-based aromas over time. The composition of an individual's saliva, which varies, can therefore lead to differences in flavor perception.
The high specificity of certain olfactory receptors for particular sulfur compounds makes these interactions a valuable area of study. Compounds like methyl 3-mercaptobutanoate and its analogues can be used as chemical probes or tools to investigate the structure and function of these highly specialized biological receptors.
Binding studies often involve screening a compound against a large panel of known olfactory receptors to identify which ones it activates. For example, 3-mercapto-2-methylpentan-1-ol was tested against 391 human ORs and was found to activate only OR2M3, demonstrating its remarkable specificity. researchgate.net Once a receptor-ligand pair is identified, techniques like site-directed mutagenesis are used to pinpoint the specific amino acid residues within the receptor that are critical for binding. This approach, combined with computational homology modeling, has been used to propose a copper-binding site within OR2M3 that is crucial for its interaction with thiols. nih.gov
| Receptor | Specific Ligand Example | Key Finding | Research Utility |
|---|---|---|---|
| Human OR2M3 | 3-Mercapto-2-methylpentan-1-ol | Highly specific and narrowly tuned receptor for this single thiol. researchgate.net | Model for studying human-specific food odor perception. |
| Mouse MOR244-3 | (Methylthio)methanethiol | Requires copper for activation by sulfur-containing ligands. | Demonstrates the role of metal ions in olfaction. |
These studies not only advance our understanding of the sense of smell but also provide a molecular basis for odor qualities and the vast differences in odor thresholds among structurally related compounds. researchgate.net
The perception of methyl 3-mercaptobutanoate is heavily influenced by the food matrix in which it is present. A food matrix is the complex environment of all the chemical components in a food and their structural organization. acs.orgacs.org Volatile sulfur compounds are known to be chemically labile and can interact strongly with other food components like proteins, lipids, and carbohydrates. acs.org
In aqueous-based food systems, such as beverages or soups, the volatility and release of methyl 3-mercaptobutanoate will be different than in high-fat systems like cheese or processed meats. In lipid-rich matrices, non-polar flavor compounds may be sequestered in the fat phase, leading to a slower release and a dampened aroma perception. Conversely, proteins can bind with thiols, which can also reduce their volatility.
Furthermore, the formation of methyl 3-mercaptobutanoate and other VSCs in food is often a result of thermal processing, such as through the Maillard reaction or the degradation of sulfur-containing amino acids (e.g., cysteine and methionine). cabidigitallibrary.org The type and concentration of precursors in the raw ingredients, along with processing conditions like temperature and pH, will dictate the final concentration of the flavor compound. The inherent reactivity of the thiol group also means that methyl 3-mercaptobutanoate can be unstable during storage, potentially reacting with other components to form new compounds, thereby altering the flavor profile over time. acs.org
Methyl 3 Mercaptobutanoate As a Synthetic Building Block and Research Probe
Applications in Advanced Organic Synthesis
The unique structural features of methyl 3-mercaptobutanoate make it a valuable starting material for the synthesis of diverse organic compounds. The nucleophilic thiol group can participate in a variety of coupling and condensation reactions, while the ester group can be hydrolyzed, reduced, or otherwise modified.
Methyl 3-mercaptobutanoate serves as a key intermediate in the synthesis of various sulfhydryl-containing compounds, which are of interest in fields such as flavor and fragrance chemistry, as well as medicinal chemistry. The thiol group can be alkylated, acylated, or oxidized to generate a wide array of derivatives. For instance, related mercaptoesters are known components of flavor and fragrance compositions. The synthesis of methyl 3-mercapto-2-methylbutanoate, a structurally similar compound, is achieved through the addition of a thiol to an unsaturated ester, highlighting a common synthetic strategy in this area.
| Compound Name | CAS Number | Molecular Formula | Application/Property |
| Methyl 3-mercaptobutanoate | 54051-19-3 | C5H10O2S | Synthetic Intermediate |
| Ethyl 3-mercaptobutyrate | 54051-20-6 | C6H12O2S | Flavor and Fragrance |
| Methyl 3-mercapto-2-methylbutanoate | Not Available | C6H12O2S | Flavor and Fragrance |
| 3-Mercapto-2-methylbutanoic acid | Not Available | C5H10O2S | Drug Intermediate |
This table is generated based on available data and may not be exhaustive.
While specific examples detailing the use of methyl 3-mercaptobutanoate in the synthesis of heterocycles are not extensively documented, its structure suggests potential applications in well-established synthetic methodologies for preparing sulfur-containing rings.
Hantzsch Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring, typically involving the reaction of an α-haloketone with a thiourea (B124793) or thioamide nih.govnih.gov. Theoretically, the thiol group of methyl 3-mercaptobutanoate could react as a nucleophile with an appropriate substrate containing a leaving group and a carbonyl or imine functionality to form a thiazoline (B8809763) intermediate, which could then be oxidized to a thiazole.
Gewald Thiophene (B33073) Synthesis: The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base wikipedia.orgorganic-chemistry.org. While methyl 3-mercaptobutanoate does not fit the typical profile of a starting material for the Gewald reaction, its structural motifs could be incorporated into precursors for related thiophene syntheses. For example, the α-carbon to the ester could potentially be functionalized to participate in a cyclization with a sulfur-containing reagent.
Methyl 3-mercaptobutanoate is a chiral molecule, existing as (R) and (S) enantiomers nih.gov. This inherent chirality makes it a potential candidate for use in asymmetric synthesis, either as a chiral auxiliary to control the stereochemistry of a reaction on an achiral substrate, or as a chiral building block that is incorporated into the final product.
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, where a chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction enamine.netnih.gov. After the desired stereocenter is created, the auxiliary is removed. While there are no specific reports of methyl 3-mercaptobutanoate being used as a chiral auxiliary, other sulfur-containing chiral molecules have been successfully employed in this capacity.
As a chiral building block, enantiomerically pure methyl 3-mercaptobutanoate could be used to synthesize more complex chiral molecules where the stereocenter of the butanoate moiety is retained in the final product. This approach is common in the synthesis of natural products and pharmaceuticals sigmaaldrich.com. The availability of both enantiomers would provide access to either stereoisomer of the target molecule.
Development of Novel Derivatives for Research Purposes
The reactivity of the thiol group in methyl 3-mercaptobutanoate also allows for the synthesis of specialized derivatives for use as research tools, such as in the study of biological processes or reaction mechanisms.
S-nitrosothiols (RSNOs) are important biological molecules that act as donors of nitric oxide (NO), a key signaling molecule in various physiological processes. The synthesis of S-nitroso derivatives of thiols is typically achieved by reacting the thiol with a nitrosating agent, such as nitrous acid (generated from sodium nitrite (B80452) and an acid) or an alkyl nitrite.
The synthesis of S-nitroso-methyl-3-mercaptobutanoate can be readily envisioned by reacting methyl 3-mercaptobutanoate with a source of the nitrosonium ion (NO+). The resulting S-nitrosothiol would be expected to be a colored compound, as is typical for RSNOs, and could be characterized by various spectroscopic techniques.
Predicted Spectroscopic Data for S-Nitroso-methyl-3-mercaptobutanoate:
| Technique | Predicted Chemical Shift/Signal |
| ¹H NMR | The protons on the carbon adjacent to the S-NO group would be expected to be downfield shifted compared to the starting thiol. |
| ¹³C NMR | The carbon attached to the S-NO group would also show a downfield shift. |
| UV-Vis | A characteristic absorption band in the visible region (around 500-600 nm) due to the n→π* transition of the S-N=O chromophore. |
This table contains predicted data based on known S-nitrosothiol compounds.
The controlled release of NO from such a derivative could be triggered by light, heat, or metal ions, making it a useful tool for studying the biological effects of NO in a controlled manner mdpi.comresearchgate.net.
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use as internal standards in quantitative analysis. Methyl 3-mercaptobutanoate can be labeled with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) at various positions.
The synthesis of isotopically labeled methyl 3-mercaptobutanoate could be achieved by using labeled starting materials. For example, to introduce a ¹³C label into the methyl ester group, ¹³C-labeled methanol (B129727) could be used in the esterification step of the corresponding carboxylic acid. Similarly, deuterium labels can be introduced at specific positions by using deuterated reagents chem-station.combiomedres.usbeilstein-journals.orgprinceton.edumdpi.com. For instance, the reduction of a corresponding unsaturated precursor with deuterium gas (D₂) in the presence of a catalyst would introduce deuterium atoms across the double bond.
These labeled compounds can then be used in mechanistic studies to trace the fate of the labeled atoms through a reaction sequence, providing detailed insights into the reaction pathway.
Exploration in Materials Science Research
The bifunctional nature of methyl 3-mercaptobutanoate—possessing both a reactive thiol (-SH) group and an ester moiety—makes it a valuable candidate for research in materials science. The thiol group, in particular, can participate in a variety of powerful and efficient chemical reactions, opening avenues for the creation of novel materials with tailored properties.
The thiol group in methyl 3-mercaptobutanoate is particularly suited for "thiol-ene" reactions, a type of click chemistry known for its high efficiency, high yields, and rapid reaction rates under mild conditions. clemson.edu This reaction involves the addition of a thiol across a carbon-carbon double bond (an 'ene'), typically initiated by UV light or a radical initiator. clemson.edu
Thiol-ene polymerization can proceed through a step-growth mechanism, which is effective for creating homogeneous polymer networks. clemson.edu The versatility of this reaction allows for the synthesis of a wide range of materials, from soft elastomers to rigid, cross-linked plastics. Research into multifunctional secondary thiol hardeners, synthesized from the closely related 3-mercaptobutanoic acid, has provided insights into the reactivity of such structures. nih.govacs.org These studies indicate that secondary thiols can offer different reaction kinetics compared to primary thiols, a factor that can be exploited to control polymerization processes and final material properties. nih.govacs.org
The table below summarizes the general characteristics and advantages of utilizing thiol-ene reactions in polymer synthesis, a field where methyl 3-mercaptobutanoate shows significant promise.
| Feature | Description | Advantage in Polymer Synthesis |
| Reaction Type | Click Chemistry (Thiol-Ene Addition) | High yields, minimal byproducts, stereoselective. clemson.edu |
| Mechanism | Free-radical or Michael addition. clemson.edu | Can be initiated by light or heat, offering process control. researchgate.net |
| Kinetics | Typically rapid and quantitative. | Allows for fast curing times and formation of uniform networks. clemson.edu |
| Oxygen Insensitivity | The reaction is not significantly inhibited by oxygen. | Can be performed under atmospheric conditions, simplifying the process. researchgate.net |
| Monomer Versatility | Compatible with a wide range of 'ene' functional groups. | Enables the creation of polymers with diverse chemical and mechanical properties. |
This table illustrates the general advantages of the thiol-ene reaction, highlighting the potential utility of thiol-containing compounds like methyl 3-mercaptobutanoate.
The thiol group exhibits a strong affinity for the surfaces of noble metals, most notably gold. This property is widely exploited to form highly ordered, self-assembled monolayers (SAMs). sigmaaldrich.com These monolayers can dramatically alter the properties of a surface, such as its wettability, biocompatibility, or chemical reactivity. While alkanethiols are commonly used, the specific structure of methyl 3-mercaptobutanoate could impart unique characteristics to a functionalized surface.
In the realm of nanotechnology, the functionalization of nanoparticles is crucial for their stability, biocompatibility, and application-specific targeting. mdpi.com Thiol-containing molecules are frequently used to cap gold nanoparticles, preventing their aggregation and providing a chemical handle for further modification. mdpi.comqub.ac.uk By attaching molecules like methyl 3-mercaptobutanoate to a nanoparticle surface, researchers can introduce ester functionalities that could be used for subsequent chemical reactions or to tune the particle's interaction with its environment.
The functionalization process can be tailored to achieve specific outcomes, as detailed in the table below.
| Application Area | Functionalization Goal | Potential Role of Methyl 3-Mercaptobutanoate |
| Biosensors | Immobilize biomolecules (e.g., proteins, DNA) onto a surface. | The thiol group anchors the molecule to a gold sensor chip, while the ester could be hydrolyzed to a carboxylic acid for covalent attachment of probes. |
| Drug Delivery | Improve nanoparticle stability and biocompatibility. | Forms a protective layer on the nanoparticle surface to prevent aggregation in biological media. mdpi.com |
| Catalysis | Create catalytically active nanoparticle surfaces. | Can be used to control the surface chemistry and accessibility of catalytically active sites on gold nanoparticles. researchgate.net |
| Patterned Surfaces | Create surfaces with defined regions of different chemical properties. | Can be used in microcontact printing to create patterned SAMs for applications like cell culture studies. northwestern.edu |
This table outlines the potential applications of methyl 3-mercaptobutanoate in surface science, based on the established reactivity of its thiol functional group.
Q & A
Q. What are the established synthetic routes for methyl 3-mercaptobutanoate, and how do reaction conditions influence yield?
Methyl 3-mercaptobutanoate is typically synthesized via esterification of 3-mercaptobutanoic acid with methanol under acid catalysis or through thiol-ene click chemistry. Optimized conditions for enzymatic synthesis using immobilized lipases (e.g., Novozyme 435) have shown yields exceeding 90% at 70°C with a substrate molar ratio of 5:1 (acid:alcohol) . Acid-catalyzed methods may require longer reaction times (12–24 hours) and yield ~70–85%, depending on purification efficiency. Researchers should prioritize solvent-free or green solvent systems to minimize thiol oxidation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing methyl 3-mercaptobutanoate?
Key techniques include:
- NMR : Distinct signals for the thiol proton (δ 1.3–1.5 ppm, triplet), ester carbonyl (δ 170–175 ppm in ), and methoxy group (δ 3.6–3.7 ppm in ) .
- FTIR : Peaks at ~2550 cm (S-H stretch) and 1740 cm (ester C=O) confirm functional groups .
- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 134 for the molecular ion) aid in identification . Researchers must report instrument parameters (e.g., NMR field strength, GC column type) to ensure reproducibility .
Advanced Research Questions
Q. How can enzymatic synthesis of methyl 3-mercaptobutanoate be optimized using statistical experimental design?
Response surface methodology (RSM) with central composite designs is effective for optimizing variables like temperature, enzyme loading, and substrate ratio. For example, a 3 factorial design can identify interactions between parameters, with ANOVA validating model significance (p < 0.05) . Kinetic studies using a Ping-Pong Bi-Bi mechanism reveal competitive inhibition at high substrate concentrations, necessitating substrate molar ratios below 7:1 to maximize initial reaction rates . Immobilization support stability (e.g., polyurethane foam vs. silica) should also be tested across ≥5 reaction cycles to assess catalyst reusability .
Q. What methodologies address discrepancies in reported physicochemical properties (e.g., solubility, stability) of methyl 3-mercaptobutanoate?
Contradictions in data often arise from differences in purity assessment (e.g., HPLC vs. NMR), storage conditions (oxidation under ambient air), or measurement protocols. To resolve these:
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .
- Use standardized IUPAC methods for solubility testing in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) .
- Perform meta-analyses of existing literature to identify outliers and calculate pooled estimates with 95% confidence intervals .
Q. How can researchers systematically trace the development of methyl 3-mercaptobutanoate applications using citation networks?
Tools like Web of Science or Scopus enable backward-forward citation tracking. For example:
- Start with foundational patents (e.g., thiol-ene chemistry) and map citing articles to identify trends in flavor chemistry or polymer science .
- Use bibliometric software (VOSviewer) to cluster keywords (e.g., "thiol esters," "enantioselective synthesis") and identify understudied areas .
- Validate findings by cross-referencing with Reaxys or SciFinder for reaction pathway data .
Methodological Best Practices
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data and reaction conditions in repositories like Zenodo, using tools like DataUp for metadata standardization .
- Statistical Reporting : Express means ± SD with ≤3 significant figures, and define significance thresholds (e.g., p < 0.01) explicitly in methods .
- Ethical Synthesis : Avoid thiol oxidation by conducting reactions under inert atmospheres (N/Ar) and using antioxidants (e.g., BHT) in storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
